molecular formula C18H18FN5O3 B4330346 2-(5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl)-N-(2-fluorophenyl)acetamide

2-(5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl)-N-(2-fluorophenyl)acetamide

Cat. No.: B4330346
M. Wt: 371.4 g/mol
InChI Key: XHBGOMWXEGRZCI-UHFFFAOYSA-N
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Description

2-(5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl)-N-(2-fluorophenyl)acetamide is a tetrazole-based compound known for its diverse biological activities. This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in the fields of anti-inflammatory, analgesic, and anti-cancer treatments.

Preparation Methods

The synthesis of 2-(5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl)-N-(2-fluorophenyl)acetamide typically involves multiple stepsThe final step involves the acylation of the tetrazole derivative with 2-fluoroaniline under specific reaction conditions . Industrial production methods may involve optimizing these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the tetrazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

2-(5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl)-N-(2-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications. Some of its notable applications include:

    Anti-cancer: It has shown potent anti-cancer properties against various cancer cell lines, including breast, lung, and colon cancer cells.

    Anti-inflammatory: The compound inhibits the production of inflammatory cytokines and chemokines, making it effective in reducing inflammation.

    Analgesic: It has been found to reduce pain in animal models, indicating its potential as an analgesic agent.

Mechanism of Action

The exact mechanism of action of this compound is not fully understood. it is believed to exert its effects by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the growth and proliferation of cancer cells by targeting specific enzymes and signaling pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

2-(5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl)-N-(2-fluorophenyl)acetamide can be compared with other tetrazole-based compounds. Similar compounds include:

    2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-ethylphenyl)acetamide: Known for its anti-inflammatory and analgesic properties.

    5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole: A precursor in the synthesis of various tetrazole derivatives. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and therapeutic potential.

Properties

IUPAC Name

2-[5-(3-ethoxy-4-methoxyphenyl)tetrazol-2-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O3/c1-3-27-16-10-12(8-9-15(16)26-2)18-21-23-24(22-18)11-17(25)20-14-7-5-4-6-13(14)19/h4-10H,3,11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBGOMWXEGRZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl)-N-(2-fluorophenyl)acetamide
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2-(5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl)-N-(2-fluorophenyl)acetamide
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2-(5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl)-N-(2-fluorophenyl)acetamide

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